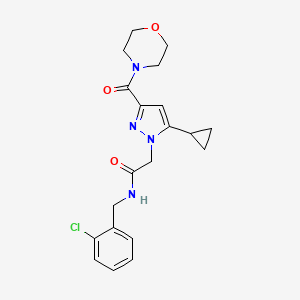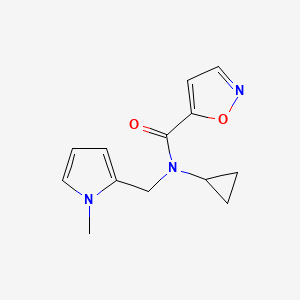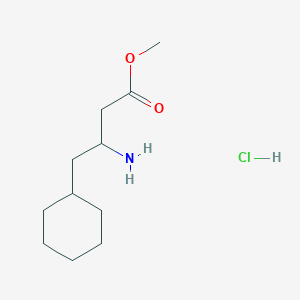![molecular formula C19H18N2O6S B2362690 2-(3,4,5-triméthoxybenzamido)benzo[d]thiazole-6-carboxylate de méthyle CAS No. 946236-72-2](/img/structure/B2362690.png)
2-(3,4,5-triméthoxybenzamido)benzo[d]thiazole-6-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate” is a compound that belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis
Thiazoles are planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique
Applications antioxydantes
Les dérivés du thiazole sont connus pour leurs propriétés antioxydantes. Ils peuvent neutraliser les radicaux libres et prévenir le stress oxydatif, qui est un facteur dans le développement de maladies chroniques telles que le cancer et les maladies cardiaques .
Applications analgésiques et anti-inflammatoires
Des composés avec un noyau thiazole ont été démontrés comme présentant des activités analgésiques et anti-inflammatoires. Cela en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur .
Applications antimicrobiennes et antifongiques
Le cycle thiazole est présent dans de nombreux composés biologiquement actifs puissants, y compris les agents antimicrobiens et antifongiques. Cela suggère que le 2-(3,4,5-triméthoxybenzamido)benzo[d]thiazole-6-carboxylate de méthyle pourrait être utilisé pour développer de nouveaux traitements contre les infections bactériennes et fongiques .
Applications antivirales
Les dérivés du thiazole ont montré une activité contre diverses infections virales. Cela inclut une activité anti-VIH potentielle, ce qui en fait un sujet d'intérêt pour le développement de thérapies antirétrovirales .
Applications neuroprotectrices
En raison de leur rôle dans la synthèse des neurotransmetteurs, les thiazoles peuvent avoir des effets neuroprotecteurs. Cela pourrait conduire à de nouveaux traitements pour les maladies neurodégénératives ou les lésions cérébrales .
Applications antitumorales et cytotoxiques
Certains dérivés du thiazole ont été rapportés comme présentant des activités antitumorales et cytotoxiques. Cela indique que le this compound pourrait être utilisé dans la recherche sur le cancer pour développer de nouveaux agents chimiothérapeutiques .
Mécanisme D'action
Target of Action
Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that belongs to the family of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest a complex interaction with various biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may have diverse molecular and cellular effects.
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether may suggest that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate are not fully known. Thiazoles, a class of compounds to which it belongs, have been found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The cellular effects of Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate are not well-documented. Related thiazole compounds have shown significant potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is not yet fully understood. Thiazole derivatives have been found to interact with various enzymes and proteins .
Metabolic Pathways
The metabolic pathways that Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is involved in are not well-documented. Thiazole compounds have been found to interact with various enzymes and proteins .
Subcellular Localization
The subcellular localization of Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate and any effects on its activity or function are not well-documented. Related thiazole compounds have been found to interact with various enzymes and proteins .
Propriétés
IUPAC Name |
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-24-13-7-11(8-14(25-2)16(13)26-3)17(22)21-19-20-12-6-5-10(18(23)27-4)9-15(12)28-19/h5-9H,1-4H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBOKXHGGXGOAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)


![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)
![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)




